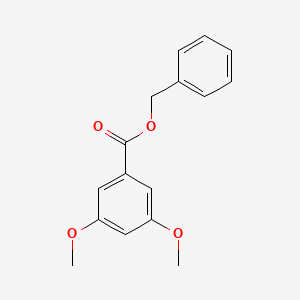
benzyl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,5-dimethoxybenzoate (BDMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BDMB is a derivative of the natural compound, safrole, which is found in various plants and is known for its antimicrobial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of benzyl 3,5-dimethoxybenzoate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter, acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to possess significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to possess significant anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
Benzyl 3,5-dimethoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and is available in large quantities. This compound is also stable under normal laboratory conditions and has a long shelf life. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of benzyl 3,5-dimethoxybenzoate. One area of interest is its potential use as a drug candidate for the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Another area of interest is its potential use as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in the field of medicinal chemistry. It possesses significant antimicrobial, antifungal, and anti-inflammatory properties and has been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesis Methods
Benzyl 3,5-dimethoxybenzoate can be synthesized through the reaction of benzyl chloride and 3,5-dimethoxybenzoic acid in the presence of a catalyst such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 76-78°C.
Scientific Research Applications
Benzyl 3,5-dimethoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antimicrobial, antifungal, and anti-inflammatory properties. This compound has been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
benzyl 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDQNVLBIGFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)

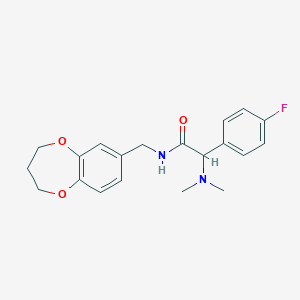

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)
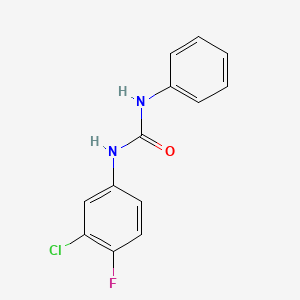
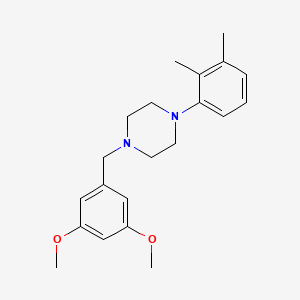


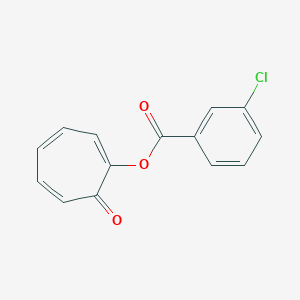
![1-methyl-5-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5685616.png)
![2-[5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685635.png)
